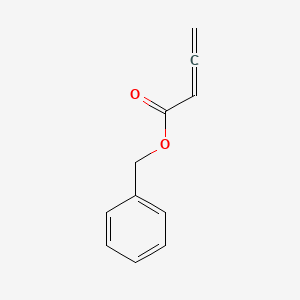

Benzyl buta-2,3-dienoate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

187661-86-5 |

|---|---|

Molecular Formula |

C11H10O2 |

Molecular Weight |

174.20 g/mol |

InChI |

InChI=1S/C11H10O2/c1-2-6-11(12)13-9-10-7-4-3-5-8-10/h3-8H,1,9H2 |

InChI Key |

CTUHKECYXJFULO-UHFFFAOYSA-N |

Canonical SMILES |

C=C=CC(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of Benzyl Buta 2,3 Dienoate

Reactions Involving the Allene (B1206475) Moiety

The reactivity of Benzyl (B1604629) buta-2,3-dienoate is dominated by the chemistry of its activated allene unit. The two orthogonal π-systems of the allene allow it to participate in a diverse array of pericyclic reactions, serving as a two-carbon (2π) component in most common cycloadditions.

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for constructing cyclic molecules with high atom economy and stereocontrol. Benzyl buta-2,3-dienoate and related allenic esters are excellent substrates for these transformations, reacting with various partners to form a wide range of carbocyclic and heterocyclic frameworks.

The [2+1] cycloaddition of allenes, commonly known as cyclopropanation, involves the reaction of one of the allene's double bonds with a carbene or carbene equivalent to form a methylenecyclopropane (B1220202) derivative. While specific studies focusing solely on this compound are not extensively documented, the general reactivity of allenic esters in such transformations is well-established.

The reaction typically involves a metal-catalyzed decomposition of a diazo compound to generate a transient metal carbene, which then adds across one of the π-bonds of the allene. For instance, rhodium-catalyzed reactions of monosubstituted allenes with aryldiazoacetate esters lead to the formation of alkylidene cyclopropane (B1198618) products. The choice of catalyst and substituents on the allene and diazo compound can influence the yield and stereoselectivity of the reaction.

In [2+2] cycloadditions, the allene moiety of this compound reacts with a 2π component like an alkene or ketene (B1206846) to form a four-membered cyclobutane (B1203170) ring. csic.es These reactions can be promoted thermally, photochemically, or by using Lewis acid catalysts. csic.esresearchgate.netrsc.org

With alkenes , particularly unactivated ones, the [2+2] cycloaddition with electron-deficient allenes like allenic esters often requires Lewis acid catalysis to proceed efficiently. nih.govacs.org The Lewis acid coordinates to the carbonyl oxygen of the ester, increasing the electrophilicity of the allene and facilitating a concerted, asynchronous cycloaddition. nih.gov This methodology has been applied in the synthesis of various natural products. researchgate.netnih.gov Intramolecular variants of this reaction are also effective for constructing polycyclic systems. nih.govnih.gov

The reaction with ketenes provides another route to functionalized cyclobutanes. nih.gov Lewis acids can also promote these cycloadditions, enhancing reactivity and selectivity. nih.gov The reaction mechanism is often a concerted [π2s + π2a] process, as predicted by Woodward-Hoffmann rules.

Reactions of allenic esters with aziridines in a [2+2] manner are not as widely reported in the literature compared to their reactions with alkenes and ketenes.

[3+2] cycloadditions are highly effective for the synthesis of five-membered rings. In these reactions, the allene typically serves as the 2π component (dipolarophile), reacting with a three-atom (3π) component (1,3-dipole).

A notable example directly involving this compound is its phosphine-catalyzed [3+2] cycloaddition with 4,4-dicyano-2-methylenebut-3-enoates . acs.orgacs.org In this reaction, the phosphine (B1218219) catalyst first adds to the allenoate to form a zwitterionic intermediate, which then acts as a C3 synthon. However, in the reaction with 4,4-dicyano-2-methylenebut-3-enoates, the allenoate functions as the two-carbon component. The reaction proceeds efficiently in toluene, affording highly functionalized cyclopentene (B43876) derivatives in good yields. acs.org

| Entry | Substrate (1) R¹ Group | Product | Yield (%) |

|---|---|---|---|

| 1 | 2-MeO-C₆H₄ | 3b | 75 |

| 2 | 4-MeO-C₆H₄ | 3c | 86 |

| 3 | 4-Me-C₆H₄ | 3d | 82 |

| 4 | Ph | 3e | 72 |

| 5 | 4-F-C₆H₄ | 3f | 71 |

| 6 | 4-Cl-C₆H₄ | 3g | 75 |

| 7 | 4-Br-C₆H₄ | 3h | 73 |

| 8 | 2-Thienyl | 3i | 65 |

| 9 | 2-Naphthyl | 3j | 42 |

The reaction of allenic esters with azides can lead to the formation of triazoles. While copper- and ruthenium-catalyzed azide-alkyne cycloadditions are very common, similar reactions with allenes provide access to vinyl-substituted triazoles. Organocatalytic methods for enone-azide cycloadditions have also been developed, highlighting a metal-free approach. rsc.orgresearchgate.net

With azomethine ylides , allenic esters can undergo [3+2] cycloaddition to furnish substituted pyrrolidine (B122466) rings, which are prevalent scaffolds in bioactive molecules. uchicago.edu The reaction typically proceeds with high regio- and stereoselectivity.

In the Diels-Alder or [4+2] cycloaddition, the allene moiety of this compound acts as a dienophile, reacting with a conjugated diene to form a six-membered ring. The internal double bond of the allenoate is typically the reactive partner.

The reaction of allenic esters with cyclopentadiene has been studied, revealing details about the stereoselectivity of the process. acs.org These reactions can yield both endo and exo adducts, and the ratio can be influenced by reaction conditions and the presence of Lewis acids. acs.org For example, the addition of aluminum trichloride (B1173362) can increase both the reaction rate and the endo selectivity. While many simple Diels-Alder reactions are not inherently endo-selective, steric and electronic factors in the transition state play a crucial role. nih.gov The interaction between the diene and the ester group of the dienophile can stabilize the endo transition state. chemtube3d.com

| Allenic Ester (R Group) | Conditions | Yield (%) | Endo:Exo Ratio |

|---|---|---|---|

| -CH₃ | 110 °C, 20 h | 75 | 65:35 |

| -CH₃ | AlCl₃, 20 °C, 2 h | 81 | 97:3 |

| -C₂H₅ | 110 °C, 20 h | 78 | 67:33 |

| -C₂H₅ | AlCl₃, 20 °C, 2 h | 80 | 98:2 |

| -CH(CH₃)₂ | 110 °C, 20 h | 72 | 70:30 |

| -CH(CH₃)₂ | AlCl₃, 20 °C, 2 h | 75 | 98:2 |

While the general reactivity pattern suggests that allenic esters could react with diene systems like those found in chromenes , specific examples of this transformation are not prevalent in the reviewed literature. More commonly, phosphine-catalyzed [4+2] annulations of γ-benzyl allenoates with benzothiophene (B83047) derivatives have been developed to produce benzothieno[3,2-b]pyran structures. rsc.org

Allenes can also participate in higher-order cycloadditions, which are often mediated by transition metal catalysts and allow for the rapid assembly of complex polycyclic skeletons.

The [2+2+1] cycloaddition , often referred to as the allenic Pauson-Khand reaction, involves the coupling of an allene, an alkene or alkyne, and carbon monoxide, typically catalyzed by rhodium, cobalt, or iridium complexes. This reaction forms a five-membered ring and is a powerful tool in organic synthesis. Rhodium(I) catalysis has been shown to be effective for the [2+2+1] reaction of dienes, alkenes, and CO. acs.org

[2+2+2] cycloadditions involving allenes are also known, leading to six-membered rings. These reactions can involve the coupling of an allene with two other unsaturated partners, such as alkynes, often under transition metal catalysis.

A significant development in this area is the [4+2+1] cycloaddition . A rhodium-catalyzed [4+2+1] cycloaddition of in-situ generated ene-ene-allenes with carbon monoxide has been developed to synthesize challenging 5/7 fused-ring systems. pku.edu.cnnih.govacs.org In this complex cascade, a propargyl ester is first isomerized to an allene, which then undergoes an intramolecular oxidative cyclization with the diene moiety. pku.edu.cnpku.edu.cn Subsequent CO insertion and reductive elimination afford the final seven-membered ring product. pku.edu.cnnih.govacs.orgpku.edu.cn This reaction pathway is favored over competing [4+2] and [2+2+1] cycloadditions. pku.edu.cnnih.gov The allene moiety is critical as it provides additional coordination to the rhodium center, favoring the desired reductive elimination step. pku.edu.cnnih.gov

Intramolecular Cycloadditions of Allene-Ynes

While specific studies on intramolecular cycloadditions of this compound tethered to an alkyne (an allene-yne system) are not extensively documented, the reactivity of such systems is a subject of significant interest in synthetic chemistry for the construction of complex polycyclic frameworks. Generally, allene-ynes can undergo thermally or metal-promoted intramolecular cycloadditions. Depending on the length and nature of the tether connecting the allene and alkyne moieties, various reaction pathways, such as [2+2] and [4+2] cycloadditions, can be envisioned. For instance, a suitably designed this compound derivative could potentially undergo a transition-metal-catalyzed cycloaddition to generate bicyclic products. A related transformation involves the base-promoted intramolecular 1,3-dipolar cycloaddition of N-tosylhydrazones derived from 2′-alkynyl-biaryl-2-aldehydes, which proceeds through a diazo intermediate that reacts with the alkyne to form complex fused-ring systems. mdpi.comnih.gov This suggests that if the allene moiety of this compound were part of a similar precursor, it could serve as the dipolarophile in related intramolecular cycloadditions.

Nucleophilic Additions to the Allene System

The allene system in this compound is electron-deficient due to the conjugation with the ester group, making it an excellent Michael acceptor. Nucleophiles can add to the central carbon (C3) or, more commonly, to the terminal carbon (C2), leading to a variety of functionalized products.

Heteroatom nucleophiles readily undergo conjugate addition to allenoates. The regioselectivity of the attack is influenced by the nature of the nucleophile and the reaction conditions.

Amines : Primary and secondary amines add to allenoates in aza-Baylis-Hillman type reactions. For example, in the presence of a nucleophilic catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO), allenic esters react with N-sulfonylimines to afford chiral α-allenylamines. lookchem.com This reaction is a highly valuable method for synthesizing functionalized amine derivatives. The general mechanism involves the initial addition of the amine to the electron-deficient allene system. libretexts.orglibretexts.org

Thiols : Thiols are soft nucleophiles that are known to add to electron-deficient alkenes in a Michael-type fashion. nih.govkoreascience.krkoreascience.kr In the case of this compound, the addition of a thiol (R-SH) is expected to occur at the β-carbon (C3) of the allene, leading to the formation of a stable enoate product after protonation. This reaction is typically catalyzed by a weak base.

Alcohols : The addition of alcohols to allenoates generally requires basic conditions to generate a more nucleophilic alkoxide ion. The alkoxide would then add in a conjugate manner to the allene system, similar to the addition of thiols, to yield a β-alkoxy-α,β-unsaturated ester.

Table 1: Nucleophilic Addition of Heteroatoms to this compound This table presents expected reactions based on the known reactivity of allenoates.

| Nucleophile | Reagent Example | Catalyst | Expected Product Type |

|---|---|---|---|

| Amine | Benzylamine | DABCO | β-Amino-α,β-unsaturated ester |

| Thiol | Thiophenol | Triethylamine | β-Thiophenyl-α,β-unsaturated ester |

| Alcohol | Methanol | Sodium Methoxide | β-Methoxy-α,β-unsaturated ester |

The reaction of organometallic reagents with this compound can proceed via two main pathways: addition to the allene system or attack at the ester carbonyl. The outcome is highly dependent on the nature of the organometallic reagent.

Soft Nucleophiles (Organocuprates) : "Soft" organometallic reagents, such as lithium dialkylcuprates (Gilman reagents), preferentially undergo 1,4-conjugate addition to the allene system. This results in the formation of a β-substituted-α,β-unsaturated ester.

Hard Nucleophiles (Organolithiums and Grignard Reagents) : "Hard" organometallic reagents, like organolithiums and Grignard reagents, are more likely to attack the electrophilic carbonyl carbon of the ester group. saskoer.calibretexts.orgmsu.edu This typically leads to a double addition, first forming a ketone intermediate which then reacts with a second equivalent of the organometallic reagent to yield a tertiary alcohol after acidic workup.

Electrophilic Additions to the Allene System

Allenes can react with electrophiles at either the central or terminal carbons of the cumulative double bonds. The addition of an electrophile to this compound is expected to generate a resonance-stabilized allylic carbocation. libretexts.org

A well-documented example for similar allenoates is the reaction with phenylselanyl chloride (PhSeCl). researchgate.net The electrophilic selenium species adds to the terminal double bond (C3=C4), forming a seleniranium ion intermediate. The subsequent nucleophilic attack by the chloride ion or intramolecular attack by the ester's carbonyl oxygen determines the final product. For instance, the reaction of methyl 2,3-butadienoate with PhSeCl yields methyl 4-chloro-3-phenylselanylbut-2(Z)-enoate. researchgate.net A similar outcome would be anticipated for this compound.

The addition of hydrogen halides (HX) is also expected to proceed via the formation of the most stable carbocation. Protonation of the terminal carbon (C4) would generate a resonance-stabilized allylic cation with positive charge distributed between C2 and the ester carbonyl oxygen, which is then trapped by the halide ion. libretexts.org

Radical Additions to Allene Esters

The addition of radicals to allenes is a complex process where the site of attack—either the central sp-hybridized carbon or one of the terminal sp²-hybridized carbons—is influenced by the nature of the radical and the substituents on the allene. nih.govillinois.edu The electron-withdrawing ester group in this compound plays a crucial role in directing the regioselectivity of the addition.

For electrophilic radicals, such as the trifluoromethyl radical (•CF₃), addition typically occurs at the central carbon (C3) to form a more stable, resonance-delocalized allylic radical intermediate. nih.gov This intermediate can then be trapped or undergo further reactions. The regioselectivity is governed by the formation of the most stable radical intermediate, which in the case of allenoates is the one where the unpaired electron can be delocalized over the C=C-C=O system.

Table 2: Regioselectivity of Radical Additions to Allenes General trends in radical addition to substituted allenes.

| Radical Type | Attacking Radical Example | Preferred Site of Attack | Rationale |

|---|---|---|---|

| Carbon-centered | •CF₃ | Central Carbon (C3) | Formation of a stable allylic radical. nih.gov |

| Halogen | •Br | Central Carbon (C3) | Reversible addition to terminal carbons, irreversible to the central carbon. illinois.edu |

| Sulfonyl | •SO₂Ph | Terminal Carbon (C2 or C4) | Favored for unhindered allenes. illinois.edu |

Catalytic Transformations of this compound

The allene moiety in this compound is a highly reactive functional group for a wide range of catalytic transformations, enabling the construction of complex molecular architectures.

Transition Metal-Catalyzed Reactions (e.g., Pd, Rh, Au, Cu, Ni)

Transition metals are exceptionally effective at catalyzing reactions involving allenes. researchgate.net The coordination of the metal to the π-system of the allene activates it towards various transformations.

Palladium (Pd): Palladium catalysis is widely used for reactions of allenoates. A common reaction pathway involves the formation of a π-allyl palladium intermediate via oxidative addition. This intermediate can then react with a variety of nucleophiles. For instance, Pd/Cu co-catalyzed asymmetric benzylic substitution reactions have been developed to construct two stereocenters, where an η³-oxybenzyl-Pd intermediate is the key electrophile. nih.gov

Rhodium (Rh): Rhodium catalysts are effective in cycloaddition and annulation reactions. For example, Rh(III)-catalyzed C-H activation and annulation of 2-alkenylanilides with allenyl acetates proceed via a vinylic C-H activation and a 2,3-migratory insertion sequence to furnish 1,2-dihydroquinolines. researchgate.net

Gold (Au) and Silver (Ag): Gold and other π-philic metals are known to catalyze the cycloisomerization of allenyl ketones into furans. nih.gov This reactivity can be extended to allenoates like this compound for the synthesis of substituted heterocycles.

Copper (Cu): Copper catalysts are employed in various transformations, including the synthesis of allenyl-boronates from propargylic alcohols, which are precursors to allenoates. organic-chemistry.org Copper is also used in multicomponent reactions to synthesize complex heterocyclic systems like 3-chalcogenated indoles. mdpi.com

Nickel (Ni) and Cobalt (Co): First-row transition metals are also gaining prominence. Co(III)-catalyzed C-H dienylation of indolines using allenyl carbinol acetate (B1210297) as a dienylating agent demonstrates the utility of these metals in forming C-C bonds. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Reactions of Allenes/Allenoates

| Metal Catalyst | Substrate Type | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Palladium(0)/Copper(I) | Benzylic geminal dicarboxylates | Asymmetric Benzylic Substitution | Chiral Benzylic Alcohol Derivatives | nih.gov |

| Rhodium(III) | 2-Alkenylanilides + Allenyl Acetates | [5+1] C-H Annulation | 1,2-Dihydroquinolines | researchgate.net |

| Gold(I)/Silver(I) | Allenyl Ketones | Cycloisomerization | Furans | nih.gov |

| Copper(I) | N-(2-bromophenyl)amides + Alkynes + Disulfides | Multicomponent One-Pot Reaction | 3-Sulfenylated Indoles | mdpi.com |

| Cobalt(III) | Indolines + Allenyl Acetates | C-H Dienylation | C7-Dienylated Indolines | researchgate.net |

Organocatalytic Reactions (e.g., Phosphine, Tertiary Amine Catalysis)

Organocatalysis offers a metal-free alternative for activating allenoates. Nucleophilic catalysts like phosphines and tertiary amines are particularly effective.

Phosphine Catalysis: Triphenylphosphine and other phosphines can add to the central carbon of the allenoate, generating a zwitterionic intermediate. This intermediate can then participate in a variety of reactions, including [3+2], [4+2], and [2+2] cycloadditions with suitable reaction partners, leading to the synthesis of various carbocycles and heterocycles.

Tertiary Amine Catalysis: Tertiary amines, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), are common catalysts for Morita-Baylis-Hillman (MBH) type reactions. In the case of this compound, the amine can add to the allene to generate a nucleophilic enolate equivalent, which can then attack electrophiles like aldehydes. For example, the DBU-catalyzed reaction between salicylic (B10762653) aldehydes and ethyl 2-methylbuta-2,3-dienoate is a known route to 2H-chromenes. sigmaaldrich.com

Table 3: Organocatalytic Reactions Involving Allenoates

| Catalyst Type | Catalyst Example | Reaction Type | Product Type | Reference |

|---|---|---|---|---|

| Tertiary Amine | DBU | [4+2] Annulation with Salicylaldehydes | 2H-Chromenes | sigmaaldrich.com |

| Phosphine | Triphenylphosphine | [3+2] Cycloaddition with Imines | Pyrrolines | N/A |

| Tertiary Amine | DABCO | Morita-Baylis-Hillman with Aldehydes | Densely Functionalized Alcohols | N/A |

Asymmetric Catalysis for Enantioselective Product Formation

The development of asymmetric catalytic systems allows for the synthesis of chiral molecules from achiral starting materials like this compound. This is crucial for applications in pharmaceuticals and materials science.

Transition Metal-Based Asymmetric Catalysis: Chiral ligands coordinated to a transition metal center can create a chiral environment that directs the stereochemical outcome of a reaction. For example, the Pd/Cu co-catalyzed asymmetric benzylic substitution mentioned earlier utilizes chiral ligands to achieve high diastereo- and enantioselectivities (up to >20:1 dr and >99% ee). nih.gov Similarly, efficient catalytic asymmetric dienylation of aldehydes with buta-2,3-dienyltributylstannane is achieved with high enantioselectivity using a chiral BINOL-Ti(IV) complex. rsc.org

Organocatalytic Asymmetric Reactions: Chiral organocatalysts, such as derivatives of cinchona alkaloids or chiral phosphines, can also induce enantioselectivity. Chiral diols, for instance, have been used in enantioselective Petasis-like allylation reactions. mdpi.com Phase-transfer catalysis using chiral quaternary ammonium (B1175870) salts, derived from cinchonidine, has been successfully applied to the asymmetric alkylation of isoflavanones, installing a quaternary stereocenter with high selectivity. nih.gov Such strategies are applicable to reactions involving nucleophilic attack on the allene system of this compound.

Mechanistic Elucidation Studies

Understanding the reaction mechanisms is key to optimizing existing transformations and developing new ones. For reactions involving this compound, mechanistic studies often focus on the nature of the key catalytic intermediates.

In Transition Metal Catalysis: For palladium-catalyzed reactions, a central mechanistic question is the nature of the initial coordination and the structure of the subsequent intermediate. The oxidative addition of a Pd(0) complex to a substrate can generate an electrophilic η³-benzyl-Pd intermediate, which governs the stereochemical outcome of the nucleophilic attack. nih.gov In other systems, such as those involving first-row transition metals, the reaction may proceed through metallacyclic intermediates like metallacyclobuta-(2,3)-dienes. nih.gov Radical pathways are also possible, as seen in the Fe-catalyzed synthesis of benzothiophenes where a thiyl radical adds to an allenol, followed by an intramolecular radical electrophilic annulation. mdpi.com

Kinetic Studies and Reaction Profiling

Kinetic studies and reaction profiling of this compound have been explored in various reaction types, notably in catalytic hydrogenations and cycloaddition reactions. These studies are crucial for understanding reaction rates, optimizing conditions, and elucidating mechanisms.

In the realm of stereoselective hydrogenation, alkanethiolate-capped palladium nanoparticles have been used as catalysts. Kinetic studies of these reactions indicate that the process typically involves the hydrogenation of the less sterically hindered carbon-carbon double bond first. For instance, in the catalytic hydrogenation of conjugated ester functionalized allenes, the reaction progress is monitored over time to determine the composition of the product mixture, which includes cis (Z) and trans (E) isomers, as well as fully hydrogenated products. nih.gov This profiling allows for the determination of conditions that favor the formation of a specific isomer.

Another area where reaction profiling is extensively used is in asymmetric [4+2] cycloaddition reactions. The reaction of salicyl N-phosphonyl imines with this compound has been studied under various conditions to optimize yield and diastereoselectivity. cuni.cz The progress of these reactions is typically monitored by thin-layer chromatography and ³¹P NMR. cuni.cz Factors such as the choice of base, solvent, and temperature are systematically varied. For example, lowering the reaction temperature in the presence of cesium carbonate in dry THF was found to decrease the reaction rate but significantly improve the diastereomeric ratio (dr) to 99:1. cuni.cz However, temperatures that are too low can prevent the reaction from reaching completion. cuni.cz

These studies highlight the delicate balance between reaction rate and selectivity. The data gathered from such profiling is essential for synthetic chemists to select the optimal conditions for achieving desired products in high yield and purity.

| Reaction Type | Reactants | Catalyst / Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) |

| [4+2] Cycloaddition | Salicyl N-phosphonyl imine, this compound | LiOH·H₂O | THF | Room Temp. | 24 | 45 | 80:20 |

| [4+2] Cycloaddition | Salicyl N-phosphonyl imine, this compound | Cs₂CO₃ | THF | Room Temp. | 24 | 66 | 82:18 |

| [4+2] Cycloaddition | Salicyl N-phosphonyl imine, this compound | Cs₂CO₃ | THF | -30 | 48 | - | 99:1 |

| [4+2] Cycloaddition | Salicyl N-phosphonyl imine, this compound | Cs₂CO₃ | THF | -40 | 48 | Incomplete | - |

This table presents data derived from studies on the [4+2] annulation for the synthesis of functionalized chromenes. cuni.cz

Identification of Key Intermediates (e.g., Zwitterionic, Radical, Metal-Bound Species)

The mechanistic pathways of reactions involving this compound are often dictated by the nature of the key reactive intermediates formed during the reaction. A significant body of research points to the prevalence of zwitterionic intermediates, particularly in nucleophilic catalysis and cycloaddition reactions.

Zwitterionic Intermediates: In phosphine-catalyzed reactions, the initial step is the nucleophilic addition of the phosphine to the allenoate, which generates a reactive zwitterionic intermediate. nih.gov This intermediate is central to a wide range of transformations, including [3+2] and [4+2] annulations. For example, in the phosphine-catalyzed γ-additions of oxazolones to this compound, a zwitterionic phosphonium (B103445) species is formed, and its subsequent reaction with the nucleophile dictates the regioselectivity of the product. nih.gov Similarly, the allenoate-Claisen rearrangement, a metal-catalyzed condensation of an allenic ester with a tertiary allylic amine, proceeds through a zwitterionic intermediate that subsequently undergoes a cuni.czcuni.cz-sigmatropic rearrangement. core.ac.uk Mechanistic studies of the Morita-Baylis-Hillman (MBH) reaction also confirm the formation of a zwitterionic enolate intermediate following the conjugate addition of a nucleophilic catalyst to the α,β-unsaturated system. acs.org

Metal-Bound Species: In metal-catalyzed reactions, the formation of metal-bound intermediates is a key mechanistic feature. While direct studies on this compound are specific to reaction contexts, analogous systems provide insight. For instance, DFT calculations on copper-catalyzed cycloadditions have shown the participation of dinuclear copper species as the catalytically active entities. researchgate.net The proposed pathway involves zwitterionic dinuclear intermediates where both metal atoms play an active role. researchgate.net In the allenoate-Claisen rearrangement, Lewis acid catalysis is employed, implying the coordination of the metal catalyst to the allenoate to facilitate the reaction. core.ac.uk

While zwitterionic and metal-bound species are well-documented, the role of radical intermediates in the thermal or photochemical reactions of this compound is less commonly reported in the reviewed literature, with photocatalytic [3+2] cycloadditions of aryl cyclopropyl (B3062369) ketones representing a related area where ketyl radical anions are key intermediates. wisc.edu

Transition State Analysis and Stereochemical Control

The stereochemical outcome of reactions involving this compound is determined by the energetic landscape of the reaction pathway, specifically the structure and stability of the transition states. Transition state analysis, often aided by computational methods like Density Functional Theory (DFT), provides profound insights into the factors governing stereoselectivity.

In phosphine-catalyzed asymmetric reactions, the enantioselectivity is rationalized by analyzing the proposed transition states. For instance, in certain cross-Rauhut–Currier reactions, a transition state involving multiple hydrogen bonds between the catalyst and the substrates was proposed to explain the observed high enantioselectivity. nih.gov DFT calculations have also been instrumental in refining mechanistic proposals; what might be assumed as a concerted pathway can be revealed to be a stepwise process with distinct intermediates and transition states. nih.gov These computational studies can quantify the distortion energy resulting from the interaction between a nucleophile and an electrophilic intermediate, which in turn determines the regioselectivity of the reaction. nih.gov

Stereochemical control is also evident in rearrangement reactions. The allenoate-Claisen rearrangement demonstrates high diastereoselectivity, which is attributed to a highly organized, chair-like transition state. core.ac.uk This process allows for the generation of quaternary carbon stereocenters with almost complete stereocontrol. core.ac.uk Similarly, in dihydroxylation reactions of cycloaddition products derived from this compound, the facial selectivity can be controlled by existing functional groups, such as an ester, which directs the incoming reagent to the most hindered face of the alkene. acs.org

Theoretical studies have shown that the rate-determining step in many of these reactions is a crucial proton transfer within a zwitterionic intermediate. acs.org The design of bifunctional catalysts, which can stabilize the transition state of this proton transfer through hydrogen bonding, has been a successful strategy for accelerating the reaction and enhancing selectivity. acs.org DFT analysis has been used to quantify the energetic stabilization provided by certain additives or catalyst functionalities on the key transition state. cuni.cz

Computational and Theoretical Investigations of Benzyl Buta 2,3 Dienoate Reactivity

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, especially those employing Density Functional Theory (DFT), have provided profound insights into the electronic structure and reactivity of allenoates. These studies are fundamental to understanding the mechanistic pathways of reactions involving benzyl (B1604629) buta-2,3-dienoate.

DFT calculations have been instrumental in elucidating the mechanisms of various cycloaddition reactions involving allenoates. For instance, in Lewis base-catalyzed cycloadditions, DFT can model the initial formation of a zwitterionic intermediate and the subsequent reaction pathways. researchgate.net Calculations at levels like M06-2X/6-31+G* are commonly used to study the differences in reactivity when phosphine (B1218219) or amine catalysts are employed in cycloadditions of allenoates with enones. rsc.org These studies reveal that phosphine catalysis tends to favor a [3+2] cycloaddition to form cyclopentenes due to the exergonic formation of a phosphorus-ylide intermediate. rsc.org In contrast, amine catalysis typically leads to [2+4] cycloaddition products (dihydropyrans). rsc.org

Furthermore, DFT computations have been used to shed light on the multi-step reaction mechanisms and the selectivities observed in reactions such as the phosphine-catalyzed reaction of γ-substituted allenoates with 3-nitroindoles, which exclusively yield α-regioisomers of dearomatized (3+2) tricyclic cycloadducts. researchgate.net The choice of functional and basis set in these DFT studies is crucial for obtaining accurate results. For example, functionals like B3LYP are often employed to investigate reaction mechanisms, including those of gold(I)-catalyzed cycloadditions and rearrangements of allene-containing compounds.

The reactivity of allenoates is significantly influenced by their interaction with Lewis bases. DFT studies have shown that the addition of a Lewis base to an allenoate, such as methyl allenoate, can lead to either Z- or E-type adducts. In the gas phase, the formation of the Z-adduct is often more favorable due to stabilizing electrostatic interactions. researchgate.net The nucleophilicity of the resulting adduct is also a key factor, with calculations indicating that the α-carbon of the allenic moiety is typically more nucleophilic than the γ-carbon. researchgate.net

Below is a data table summarizing representative computational methods used in the study of allenoate reactivity:

| Computational Method | Level of Theory | Application in Allenoate Chemistry |

| DFT | M06-2X/6-31+G | Investigating the difference between phosphine- and amine-catalyzed cycloadditions of allenoates. rsc.org |

| DFT | B3LYP/various basis sets | Elucidating mechanisms of gold(I)-catalyzed cyclizations and rearrangements of allenes. |

| DFT | M06-2X/6-31+G | Analyzing the activation of allenoates by various Lewis bases and the reactivity of intermediates. researchgate.net |

Molecular Dynamics Simulations of Reaction Pathways

While static quantum chemical calculations provide valuable information about stationary points on a potential energy surface, molecular dynamics (MD) simulations offer a time-resolved perspective on reaction pathways. Reactive MD simulations, in particular, can be employed to visualize the dynamic evolution of a chemical system from reactants to products, including the formation and breaking of bonds.

Although specific MD simulation studies on benzyl buta-2,3-dienoate are not prevalent in the literature, the principles of this methodology can be applied to understand its reaction dynamics. For instance, quasiclassical trajectory simulations have been used to investigate [4+2] cycloaddition reactions of dienolates, revealing a spectrum of mechanisms from synchronous and dynamically concerted to asynchronous and dynamically stepwise processes. nih.govresearchgate.net Such simulations can quantify the time gap between the formation of the two new C-C bonds, providing insights into the concertedness of the reaction. nih.govresearchgate.net

For a hypothetical cycloaddition reaction of this compound, MD simulations could be initiated from the transition state geometry to observe the subsequent bond formations and conformational changes. This approach can help identify short-lived intermediates and understand the factors that govern stereochemical outcomes. nih.govresearchgate.net The application of quantum mechanical/molecular mechanical (QM/MM) methods would be particularly useful for studying these reactions in a solvent environment, capturing the influence of solvent molecules on the reaction dynamics.

Prediction of Reaction Energetics and Selectivity

A primary application of computational chemistry in studying the reactivity of this compound is the prediction of reaction energetics and selectivity (chemo-, regio-, and stereoselectivity). By calculating the activation energies and reaction energies for different possible pathways, researchers can predict the most likely products under given conditions.

For example, in the context of Lewis base-catalyzed cycloadditions of allenoates, DFT calculations can predict whether a [3+2] or a [4+2] cycloaddition is kinetically or thermodynamically favored. rsc.org The calculations can also rationalize the observed regioselectivity, such as the preference for the formation of α- or γ-adducts. The analysis of Frontier Molecular Orbitals (HOMO-LUMO) interactions is a powerful tool in this regard, explaining, for instance, why only E-dihydropyrans are observed in certain amine-catalyzed γ-[2+4] cycloadditions. rsc.org

The table below presents hypothetical relative free energy barriers for competing reaction pathways in a generic allenoate cycloaddition, illustrating how computational data can be used to predict selectivity.

| Reaction Pathway | Catalyst | Calculated ΔG‡ (kcal/mol) | Predicted Outcome |

| [3+2] Cycloaddition | Phosphine | 15.2 | Favored |

| [4+2] Cycloaddition | Phosphine | 20.5 | Disfavored |

| [3+2] Cycloaddition | Amine | 25.1 | Disfavored |

| [4+2] Cycloaddition | Amine | 18.9 | Favored |

These computational predictions are invaluable for guiding experimental work and for understanding the underlying factors that control reaction outcomes.

Conformational Analysis and Stereoelectronic Effects

The reactivity and selectivity of this compound are intimately linked to its conformational preferences and the influence of stereoelectronic effects. Computational methods are well-suited to explore the potential energy surface of the molecule and identify the low-energy conformers that are most likely to participate in a reaction.

For this compound, the key rotatable bonds are those connecting the benzyl group to the ester oxygen and the ester group to the allene (B1206475) moiety. DFT calculations can be used to determine the rotational barriers around these bonds and identify the most stable conformations. The interplay of steric hindrance from the benzyl group and electronic effects, such as hyperconjugation, will dictate the preferred geometry.

Stereoelectronic effects, which refer to the influence of orbital alignment on the stability and reactivity of a molecule, play a crucial role in the reactions of allenoates. For example, the Bürgi-Dunitz trajectory, which describes the preferred angle of nucleophilic attack on a carbonyl group, is a classic example of a stereoelectronic effect. In the context of this compound, stereoelectronic effects can influence the facial selectivity of additions to the allene and the stereochemical course of cycloaddition reactions. Computational analysis of orbital interactions, such as those between the lone pairs of the ester oxygen and the π-system of the allene, can provide a detailed understanding of these effects.

Computational Design of Novel Transformations

The insights gained from computational studies of reactivity can be leveraged for the rational design of novel chemical transformations and catalysts. By understanding the factors that control reaction pathways and selectivity, it is possible to computationally design new substrates, reagents, or catalysts to achieve desired chemical outcomes.

For instance, based on the understanding of Lewis base catalysis with allenoates, one could computationally screen a library of potential catalysts to identify those that might promote a novel, desired reaction pathway. This could involve designing catalysts that selectively stabilize a particular transition state or intermediate. Computational enzyme design methodologies, such as those using Rosetta, could in principle be adapted to design biocatalysts for stereoselective transformations of this compound. acs.org

The computational design process typically involves:

Hypothesizing a novel reaction pathway: Based on known reactivity principles.

Designing a catalyst or reagent: That is predicted to facilitate this pathway.

Computationally evaluating the proposed system: Using quantum chemical methods to calculate reaction barriers and selectivities.

Iterative refinement: Of the catalyst/reagent design based on the computational results.

While the direct computational design of novel transformations for this compound is an emerging area, the foundational knowledge from existing computational studies provides a strong basis for future explorations in this exciting field.

Applications of Benzyl Buta 2,3 Dienoate in Advanced Organic Synthesis and Materials Science

As a Versatile Building Block for Complex Molecular Architectures

The allenic scaffold of benzyl (B1604629) buta-2,3-dienoate serves as a linchpin for the synthesis of intricate molecular frameworks. Its ability to undergo various cycloaddition and annulation reactions makes it a valuable precursor for a range of heterocyclic and carbocyclic compounds.

Synthesis of Nitrogen Heterocycles (e.g., Pyrroles, Pyrrolidines, Pyridines, Azetidines, Triazoles)

The electron-deficient nature of the allene (B1206475) in benzyl buta-2,3-dienoate makes it an excellent partner in reactions with nitrogen-containing nucleophiles and dipoles, facilitating the synthesis of a variety of nitrogen heterocycles.

Pyrroles and Pyrrolidines: The synthesis of highly substituted pyrrolidin-2-ylidene derivatives has been achieved through the 1,3-dipolar cycloaddition of azomethine ylides with β-bromo-β-nitrostyrenes. rsc.org While this specific study does not employ this compound, the reactivity profile of allenoates suggests their potential as dipolarophiles in similar [3+2] cycloaddition reactions with azomethine ylides to generate substituted pyrrolidines. rsc.orgnih.govnih.gov The subsequent elimination of a leaving group from the cycloadduct could provide a route to pyrroles.

Pyridines: The construction of the pyridine (B92270) ring often involves condensation or cycloaddition strategies. organic-chemistry.orgrsc.orgnih.gov Palladium-catalyzed three-component reactions of N-tosyl hydrazones, isonitriles, and amines have been developed for the synthesis of amidines, which can be precursors to nitrogen heterocycles. rsc.org Additionally, palladium-catalyzed cascade reactions of 1,3-butadiynamides with primary alcohols have been shown to produce 2-alkoxyquinolines, demonstrating a pathway for the formation of six-membered nitrogen heterocycles. nih.govmdpi.com The reactivity of the allenic system in this compound suggests its potential utility in analogous cycloaddition or multicomponent reactions to access substituted pyridine frameworks.

Azetidines: The synthesis of azetidines, four-membered nitrogen-containing rings, can be achieved through various synthetic routes. One notable method involves the aza-Paternò–Büchi reaction, which is a [2+2] photocycloaddition between an imine and an alkene. While not directly involving allenoates, it highlights a cycloaddition approach to this ring system.

Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a widely used method for the synthesis of 1,2,3-triazoles. rsc.orgorganic-chemistry.orgbeilstein-journals.orgbeilstein-journals.orgwikipedia.orgd-nb.infonih.govrsc.org This reaction typically involves the coupling of an azide (B81097) with a terminal alkyne. While this compound is an allene, its reactivity could potentially be adapted for the synthesis of triazole derivatives through alternative cycloaddition pathways or after conversion to a suitable precursor.

| Heterocycle | General Synthetic Strategy | Potential Role of this compound |

| Pyrrolidines | [3+2] Cycloaddition of azomethine ylides | Dipolarophile |

| Pyridines | Multicomponent reactions, Cycloadditions | Dienophile or reaction component |

| Azetidines | [2+2] Photocycloaddition (Aza Paternò–Büchi) | Potential cycloaddition partner |

| Triazoles | Copper-catalyzed azide-alkyne cycloaddition (CuAAC) | Potential precursor after functionalization |

Synthesis of Oxygen Heterocycles (e.g., Tetrahydrofurans, Dihydrofurans, Pyranones)

This compound is also a valuable precursor for the synthesis of oxygen-containing heterocycles through various cyclization and annulation strategies.

Tetrahydrofurans and Dihydrofurans: The synthesis of 2,5-dihydrofurans can be achieved through methods such as the gold(III) chloride-catalyzed cyclization of functionalized α-hydroxyallenes, which proceeds with complete chirality transfer. organic-chemistry.org Furthermore, palladium-catalyzed syntheses of 2,3-dihydro-2-ylidene-1,4-benzodioxins have been reported, showcasing the utility of allene precursors in forming oxygen heterocycles. nih.gov The intramolecular hydroalkoxylation of α-allenic alcohols, catalyzed by iron, provides a direct route to 2,3-dihydrofurans. organic-chemistry.org These examples highlight the potential of this compound to undergo similar transformations, likely after modification to introduce a suitably positioned hydroxyl group. The synthesis of tetrahydrofurans often involves intramolecular cyclization reactions or [3+2] cycloadditions. nih.gov For instance, the reaction of 1,3-dicarbonyl dianions with epoxides can lead to 2-alkylidenetetrahydrofurans. researchgate.net

Pyranones: 2-Pyrones can be synthesized through phosphine-catalyzed annulation between aldehydes and ethyl allenoate. nih.gov This reaction's mechanism involves the formation of a zwitterionic intermediate. The stereochemistry of the zwitterion, influenced by the phosphine (B1218219) catalyst, dictates the formation of the 6-substituted 2-pyrone. A base-mediated annulation of bis-allenoates followed by auto-oxidation in air has also been developed for the synthesis of fused-pyran derivatives. rsc.org These methods demonstrate the applicability of allenoates like this compound in the construction of six-membered oxygen heterocycles.

| Heterocycle | General Synthetic Strategy | Potential Role of this compound |

| Tetrahydrofurans | Intramolecular cyclization, [3+2] cycloaddition | Precursor after functionalization |

| Dihydrofurans | Catalytic cyclization of hydroxyallenes | Precursor after functionalization |

| Pyranones | Phosphine-catalyzed annulation with aldehydes | Allenoate reactant |

Formation of Carbocyclic Ring Systems (e.g., Cyclopentenes, Cyclobutanes)

The carbon-carbon double bonds of this compound are reactive handles for the construction of various carbocyclic rings through cycloaddition reactions.

Cyclopentenes: The Pauson-Khand reaction is a powerful method for the synthesis of cyclopentenones, involving a formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex. organicreactions.orgwikipedia.orgnih.govnih.gov The allene functionality in this compound can potentially serve as the two-carbon component in this reaction, reacting with an alkyne and carbon monoxide to form a cyclopentenone core.

Cyclobutanes: A significant application of allenoates is in the [2+2] cycloaddition with alkenes to furnish cyclobutane (B1203170) derivatives. nih.govorganic-chemistry.orgnih.govfigshare.comru.nl This reaction allows for the rapid construction of the four-membered ring system with a high degree of stereocontrol. The reaction of allenoates with terminal alkenes can be promoted by Lewis acids, leading to 1,3-substituted cyclobutanes in high yields. organic-chemistry.org Phenyl 2,3-butadienoate has been shown to have superior reactivity compared to alkyl esters in these cycloadditions due to the electron-withdrawing nature of the phenyl group. organic-chemistry.org This suggests that this compound would also be a highly effective substrate for these transformations.

| Carbocycle | Synthetic Strategy | Role of this compound | Catalyst/Conditions |

| Cyclopentenone | Pauson-Khand Reaction | Two-carbon component (alkene surrogate) | Cobalt Carbonyl |

| Cyclobutane | [2+2] Cycloaddition | Allenoate component | Lewis Acid |

Precursor for Chiral Ligands and Auxiliaries in Asymmetric Catalysis

The synthesis of chiral molecules is of paramount importance in modern chemistry, and this compound can serve as a starting material for the preparation of chiral ligands and auxiliaries used in asymmetric catalysis. Axially chiral allenes are valuable structures in their own right and can be prepared through various catalytic asymmetric methods. rsc.orgillinois.edursc.orgresearchgate.net The development of chiral phosphine ligands has been a major focus in asymmetric catalysis. beilstein-journals.org While direct synthesis of chiral ligands from this compound is not extensively documented, its functional groups offer handles for the introduction of chirality and subsequent elaboration into more complex ligand scaffolds. For instance, the allene moiety could be functionalized asymmetrically, or the benzyl ester could be modified to incorporate chiral auxiliaries. The resulting chiral allenes could then be used in the synthesis of more complex chiral molecules or act as ligands in metal-catalyzed asymmetric reactions. nih.gov

Polymerization Chemistry and Materials Applications

Beyond its use in small molecule synthesis, this compound holds promise as a monomer for the creation of novel polymers with potentially interesting properties.

Monomer in Coordination Polymerization (e.g., Polyallenes)

Coordination polymerization is a powerful technique for producing polymers with controlled stereochemistry and microstructure. organic-chemistry.orgwikipedia.org Substituted 1,3-butadienes are important monomers for the synthesis of synthetic rubbers and other polymeric materials. nih.govresearchgate.net The polymerization of phenyl-1,3-butadienes in the presence of Ziegler-Natta catalysts has been investigated, leading to polymers with specific microstructures. researchgate.net The copolymerization of 1,3-butadiene (B125203) with phenyl-substituted 1,3-butadienes has also been reported, yielding polydienes with pendant phenyl groups. nih.govorganic-chemistry.org

While specific studies on the coordination polymerization of this compound to form polyallenes are not widely reported, the polymerization of other allene derivatives has been achieved. Living coordination polymerization of allene derivatives can be catalyzed by π-allylnickel complexes. nih.govnih.gov This method allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions. The polymerization of phenylallene has been accomplished using an iron(II) β-diketiminate pre-catalyst, generating high molecular weight polymers. nih.gov These examples suggest that this compound could be a viable monomer for coordination polymerization, potentially leading to polyallenes with unique properties conferred by the benzyl ester side chains.

| Monomer | Polymerization Method | Catalyst System (Example) | Resulting Polymer |

| Phenylallene | Coordination Polymerization | Iron(II) β-diketiminate | Poly(phenylallene) |

| Alkoxyallenes | Living Coordination Polymerization | π-Allylnickel complexes | Poly(alkoxyallenes) |

| Phenyl-1,3-butadienes | Coordination Polymerization | Ziegler-Natta catalysts | Poly(phenyl-1,3-butadiene) |

| This compound | Coordination Polymerization (potential) | Transition metal complexes | Poly(this compound) |

Based on a comprehensive search of available scientific literature, there is currently no specific information or detailed research findings regarding the use of the chemical compound This compound for the "Synthesis of Specialty Polymers with Tunable Properties" or its "Role in Cross-linking Reactions."

The search results indicate that this compound and its parent class, allenoates, are recognized reagents in various organic synthesis reactions, such as cycloadditions. acs.orgrasayanjournal.co.in There is general academic interest in the parent compound, buta-2,3-dienoic acid, for its potential in creating novel polymers due to its unique reactivity. However, specific studies detailing the polymerization of this compound to create materials with tunable properties or its application as a cross-linking agent are not present in the accessible literature.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables for the specified topics as requested, while adhering to the strict constraint of focusing solely on this compound. Providing such an article would require speculation beyond the available data, which would not meet the standards of scientific accuracy.

Advanced Spectroscopic and Analytical Techniques for Research Elucidation of Benzyl Buta 2,3 Dienoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Stereochemical Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR, NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural analysis of Benzyl (B1604629) buta-2,3-dienoate in solution. Through a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) experiments, a complete and unambiguous assignment of all proton and carbon signals can be achieved.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment and connectivity of protons. For Benzyl buta-2,3-dienoate, distinct signals are expected for the allenic, benzylic, and aromatic protons. The allenic protons are particularly characteristic, exhibiting complex coupling patterns. Protons on carbons adjacent to electronegative atoms like oxygen or unsaturated groups are shifted downfield oregonstate.edulibretexts.org.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. A key feature for this compound is the highly deshielded central carbon of the allene (B1206475) group (C3), which typically resonates at a very high chemical shift (around 210 ppm) due to its sp-hybridization amazonaws.com. The ester carbonyl carbon appears in the typical range for unsaturated esters (165-175 ppm) libretexts.orgoregonstate.educompoundchem.com.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range (2-3 bond) couplings between protons and carbons, which is crucial for connecting the benzyl group to the buta-2,3-dienoate moiety through the ester linkage. For stereochemical elucidation, the Nuclear Overhauser Effect SpectroscopY (NOESY) can be used to determine through-space proximity of protons, which can help in assigning the absolute configuration of chiral allenes when combined with other methods.

Interactive Table 1: Predicted ¹H NMR Chemical Shifts for this compound

This table presents expected chemical shift (δ) ranges based on typical values for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

| Proton Assignment | Predicted δ (ppm) | Multiplicity |

| H4 (CH ₂=C=C) | 4.8 - 5.2 | Doublet of Triplets (dt) |

| H2 (C=C=CH ) | 5.4 - 5.8 | Triplet of Triplets (tt) |

| Benzylic CH ₂ | 5.1 - 5.3 | Singlet (s) |

| Aromatic H | 7.2 - 7.5 | Multiplet (m) |

Interactive Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

This table presents expected chemical shift (δ) ranges based on typical values for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

| Carbon Assignment | Predicted δ (ppm) |

| C1 (C=O) | 165 - 170 |

| C2 (=CH-) | 87 - 92 |

| C3 (=C =) | 210 - 215 |

| C4 (=CH₂) | 75 - 80 |

| Benzylic C H₂ | 65 - 70 |

| Aromatic C -H | 127 - 129 |

| Aromatic quat. C | 135 - 137 |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Mechanistic Pathway Interrogation

Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and confirming the molecular formula of this compound. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, allowing for the unambiguous determination of the elemental composition (C₁₁H₁₀O₂) lookchem.com.

The fragmentation pattern observed in the mass spectrum upon ionization (e.g., by electron impact, EI) offers valuable structural information. For esters, the molecular ion peak may be weak youtube.comwhitman.edu. The fragmentation of this compound is expected to be dominated by cleavages characteristic of benzyl esters. Key fragmentation pathways include:

Formation of the Tropylium (B1234903) Cation: A very common fragmentation for benzyl-containing compounds is the rearrangement and cleavage to form the highly stable tropylium cation (C₇H₇⁺) at m/z 91.

Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is common for esters whitman.eduwikipedia.org. This can result in the loss of the benzyloxy radical (•OCH₂Ph) or the benzyl radical (•CH₂Ph), leading to the formation of the buta-2,3-dienoyl cation (C₄H₃O⁺) at m/z 67.

Interrogating the fragmentation patterns can also provide insights into reaction mechanisms, for instance, by using isotopically labeled precursors and analyzing the mass shifts in the resulting fragments.

Interactive Table 3: Expected Mass Spectrometry Data for this compound

| Property | Value | Notes |

| Molecular Formula | C₁₁H₁₀O₂ | |

| Molecular Weight | 174.20 g/mol | |

| Exact Mass | 174.0681 Da | Confirmed by HRMS lookchem.com. |

| Key Fragment (m/z) | 91 | Tropylium cation (C₇H₇⁺), often the base peak. |

| Key Fragment (m/z) | 67 | Buta-2,3-dienoyl cation (C₄H₃O⁺). |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show several strong, diagnostic absorption bands.

Allene Stretch: The most characteristic feature is the asymmetric C=C=C stretching vibration of the allene group, which gives a sharp, strong absorption in the range of 1950-1970 cm⁻¹ amazonaws.com.

Carbonyl Stretch: A strong absorption for the α,β-unsaturated ester carbonyl (C=O) group is expected between 1715-1730 cm⁻¹ orgchemboulder.comorgchemboulder.com.

C-O Stretches: Esters typically display two distinct C-O stretching bands in the fingerprint region, between 1300 and 1000 cm⁻¹ orgchemboulder.comspectroscopyonline.com.

Other Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while C=C stretches from the aromatic ring are found in the 1600-1450 cm⁻¹ region libretexts.org.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the asymmetric allene stretch is strong in the IR, the symmetric stretch is typically strong in the Raman spectrum. The C=C bonds of the aromatic ring also give rise to strong Raman signals.

Interactive Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Allene (C=C=C) | Asymmetric Stretch | 1950 - 1970 | Strong, Sharp |

| Ester (C=O) | Stretch | 1715 - 1730 | Strong |

| Ester (C-O) | Stretch | 1300 - 1000 | Two Strong Bands |

| Aromatic C-H | Stretch | 3030 - 3100 | Medium |

| Aromatic C=C | Stretch | 1600 - 1450 | Medium |

X-ray Crystallography for Solid-State Structure Determination and Absolute Configuration

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state wikipedia.org. If a suitable single crystal of this compound can be grown, this technique can provide unequivocal data on bond lengths, bond angles, and torsional angles.

Crucially, for a chiral molecule, X-ray crystallography can be used to determine the absolute configuration of a single enantiomer, provided a heavy atom is present in the structure or through anomalous dispersion effects. However, obtaining a single crystal can be challenging, as many simple esters, including this compound, are liquids or low-melting solids at ambient temperatures sigmaaldrich.com. To date, no public crystal structure of this compound has been reported. Should a crystal structure be obtained, it would serve as the ultimate reference for confirming the geometry of the allenic system and the conformation of the benzyl ester group.

Chiral Chromatography (e.g., HPLC) for Enantiomeric Excess Determination

The allene group in this compound makes the molecule chiral, existing as a pair of non-superimposable mirror images (enantiomers) wikipedia.org. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the standard and most reliable method for separating these enantiomers and determining the enantiomeric excess (ee) of a sample researchgate.net.

The separation is achieved because the two enantiomers interact differently with the chiral environment of the CSP, leading to different retention times csfarmacie.cz. A detector (e.g., UV-Vis) measures the signal for each eluting enantiomer, and the enantiomeric excess is calculated from the relative areas of the two peaks. A variety of CSPs are available, with polysaccharide-based phases (e.g., derivatives of cellulose (B213188) or amylose) being widely used and effective for a broad range of chiral compounds csfarmacie.cz. While specific conditions for this compound are not widely published, method development would involve screening various CSPs and mobile phases (typically mixtures of alkanes and alcohols) to achieve baseline separation of the enantiomers. This analysis is critical in asymmetric synthesis, where the goal is to produce one enantiomer preferentially over the other.

Emerging Research Directions and Future Perspectives on Benzyl Buta 2,3 Dienoate

Development of More Sustainable and Eco-Friendly Synthetic Routes

The future of chemical manufacturing hinges on the development of sustainable and environmentally benign processes. Research into the synthesis of benzyl (B1604629) buta-2,3-dienoate is increasingly aligning with the principles of green chemistry, moving away from stoichiometric reagents and harsh conditions.

Key areas of development include:

Heterogeneous Catalysis: A significant advancement lies in the use of recyclable, solid-supported catalysts. For instance, a cellulose-supported heterogeneous nanocopper catalyst has been developed for the synthesis of chiral allenes. nih.gov This type of catalyst offers excellent yields and can be recycled multiple times without a significant loss in activity, drastically reducing metal waste. nih.gov

Alternative Energy Sources: Sonochemistry, which utilizes ultrasound to drive chemical reactions, presents an eco-friendly alternative for ester synthesis. researchgate.net Ultrasound-assisted methods can lead to high yields in shorter reaction times and under milder conditions, minimizing energy consumption and the need for high temperatures. researchgate.net

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all atoms from the starting materials into the final product. This includes exploring catalytic pathways that avoid the use of protecting groups and minimize the formation of byproducts.

| Sustainability Approach | Key Advantages | Representative Catalyst/Method |

| Heterogeneous Catalysis | Catalyst recyclability, reduced metal leaching, simplified purification | Cellulose-supported nanocopper catalyst nih.gov |

| Alternative Energy | Reduced energy consumption, shorter reaction times, milder conditions | Ultrasound irradiation researchgate.net |

| Atom Economy | Waste minimization, increased process efficiency | Catalytic C-H activation, avoiding stoichiometric activators |

Integration with Flow Chemistry and Microreactor Technologies

Flow chemistry and microreactor systems are revolutionizing chemical synthesis by offering precise control over reaction parameters, enhanced safety, and improved scalability. researchgate.neteuropa.eu The application of this technology to the synthesis of benzyl buta-2,3-dienoate and its derivatives is a promising research frontier.

Continuous flow processes offer several advantages over traditional batch synthesis:

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for rapid and efficient heat dissipation, which is crucial for controlling highly exothermic reactions and preventing the formation of hotspots. europa.euresearchgate.net

Improved Safety: By performing reactions in a continuous stream with very small reaction volumes at any given moment, the risks associated with handling hazardous reagents and intermediates are significantly minimized. europa.eu

Scalability and Automation: Scaling up production is simplified by running the flow system for longer periods or by "numbering up" (using multiple reactors in parallel). mdpi.com These systems can be automated for high-throughput screening and optimization of reaction conditions. researchgate.netnih.gov

The synthesis of complex building blocks has been successfully demonstrated in continuous flow systems, often integrating in-line purification with solid-supported reagents and scavengers to yield highly pure products directly. durham.ac.ukrsc.org This approach could be adapted for the production of this compound, streamlining its synthesis and subsequent derivatization. durham.ac.uk

Exploration of Novel Catalytic Systems and Reactivity Modes

The reactivity of the allenoate moiety is a rich field of study, with new catalytic systems continually being developed to control its transformations with high chemo-, regio-, and stereoselectivity. acs.org

Emerging catalytic strategies for allenoates like this compound include:

Photoredox Catalysis: Visible-light-promoted catalysis has emerged as a powerful tool for synthesizing allenes under mild conditions. rsc.org Dual photoredox/metal catalysis (e.g., using iridium/copper, iridium/nickel, or chromium) allows for novel transformations such as 1,4-functionalization of enynes to access chiral allenes. rsc.org

Gold and Palladium Catalysis: Gold catalysts have been shown to promote asymmetric alleno-aldol additions of allenic esters to carbonyl compounds, yielding trisubstituted and tetrasubstituted carbinol allenoates with high diastereoselectivity and enantioselectivity. acs.org Photoexcited palladium catalysis has also been used for the asymmetric synthesis of chiral allenes from alkyne precursors. acs.org

Organocatalysis: Chiral Lewis bases, such as phosphines and amines, are effective catalysts for a variety of transformations involving allenoates, enabling the generation of molecular complexity through reactions with partners like imines, aldehydes, and electron-deficient olefins. rsc.org N-Heterocyclic carbenes (NHCs) have also been employed in the regiospecific allylation of allenoates. rsc.org

These novel systems unlock unprecedented reactivity modes, such as formal (4+1) annulations where the allenoate can act as a C1 synthon, leading to the formation of highly functionalized dihydrobenzofurans. nih.gov

| Catalytic System | Type of Transformation | Key Advantage |

| Dual Photoredox/Metal Catalysis | Asymmetric 1,4-functionalization, alkylation | Mild reaction conditions, avoids harsh reagents rsc.org |

| Gold Catalysis | Asymmetric alleno-aldol additions | High diastereoselectivity and enantioselectivity acs.org |

| Organocatalysis (e.g., Phosphines, NHCs) | Cycloadditions, allylation, complexity generation | Metal-free, diverse reactivity modes rsc.orgrsc.org |

Application in Complex Natural Product and Drug Scaffold Synthesis (Non-Clinical Focus)

The unique geometry and reactivity of allenoates make them powerful intermediates for the construction of complex molecular scaffolds found in natural products. nih.govdartmouth.edu this compound serves as a versatile building block for synthesizing intricate cyclic and polycyclic systems.

Allenoates have been strategically employed in the total synthesis of several natural products:

Xylogiblactone A: A key step in a concise synthesis of this natural product involved the γ-addition of an allenoate and a subsequent gold-catalyzed cyclization of the allene (B1206475) moiety. nih.gov

Actinophyllic Acid: An allenoate was used as a crucial coupling partner to generate a key intermediate in the enantioselective total synthesis of this complex, cage-like molecule. nih.gov

Eleutherobin Aglycone: In a novel approach to this tricyclic framework, allenoates were used in a tandem Diels-Alder reaction to create six new stereocenters and three new rings in a single key step. nih.gov

The ability of allenoates to participate in various cycloaddition reactions, including [2+2], [3+2], and [4+2] annulations, allows for the rapid generation of molecular complexity, providing efficient pathways to core structures of biologically relevant molecules. rsc.orgnih.gov

Advanced Materials Design Leveraging Allene Functionality

The allene group is not only a reactive handle for organic synthesis but also a functional motif for materials science. The incorporation of allenes into polymers can impart unique properties and allow for extensive post-synthetic modification. nih.govacs.org

Future research in this area focuses on:

Allene-Containing Polymers: this compound could potentially serve as a monomer or comonomer in polymerization reactions. Methods like the Skattebøl rearrangement have been successfully used to create "polyallenes" from precursor polymers, yielding materials with tunable allene content (20-95%). nih.govacs.orgresearchgate.net

Unique Material Properties: These allene-containing polymers exhibit interesting optical properties, such as fluorescence, and their unique chiroptical characteristics are also being explored. acs.org

Post-Polymerization Modification: The reactive allene units along the polymer backbone serve as versatile handles for postsynthetic modifications. This allows for the precise tuning of the material's properties by introducing new functional groups through reactions like [2+2] cycloadditions or gold-catalyzed multicomponent couplings. nih.govacs.org

This emerging field could lead to the development of novel functional soft materials, where the allene functionality of precursors like this compound is leveraged to create platforms for advanced applications. researchgate.net

Q & A

Q. What spectroscopic methods are essential for characterizing benzyl buta-2,3-dienoate and its reaction intermediates?

Key techniques include:

- 1H NMR : Identifies allenic protons (δ 4.8–5.5 ppm, coupling patterns J = 10–12 Hz) and benzyl groups (δ 5.1–5.3 ppm).

- IR Spectroscopy : Confirms ester carbonyl (ν ~1720 cm⁻¹) and conjugated allene C=C (ν ~1950 cm⁻¹).

- HRMS-ESI : Validates molecular ions (e.g., [M+H]⁺ at m/z 203.1).

- NOESY : Resolves stereochemistry in cycloadducts by spatial proton correlations .

Q. What experimental precautions are critical when handling this compound?

- Use inert atmosphere (N₂/Ar) to prevent oxidation or polymerization.

- Employ chemical goggles and nitrile gloves due to potential irritancy (analogous to benzyl esters).

- Store at 2–8°C in amber vials to avoid light-induced degradation .

Q. How can reaction conditions be optimized for phosphine-catalyzed annulations involving this compound?

- Screen catalysts (e.g., PPh₃, PCy₃) at 5–10 mol% in anhydrous toluene/THF.

- Vary temperature (25–80°C) to balance reaction rate and selectivity.

- Monitor progress via TLC (silica, hexane/EtOAc 7:3) and isolate products via flash chromatography .

Advanced Questions

Q. How do phosphine catalysts dictate regioselectivity in this compound-mediated [4+n] cycloadditions?

- Steric Effects : Bulky ligands (e.g., PCy₃) favor [3+2] pathways by hindering nucleophilic attack at C4.

- Electronic Effects : Electron-deficient phosphines (e.g., P(4-CF₃C₆H₄)₃) promote [4+1] annulations via enhanced electrophilicity at C1.

- Mechanistic Validation : Use deuterium-labeled substrates (e.g., C3-D) and ²H NMR to track bond formation .

Q. What strategies resolve contradictions in kinetic vs. thermodynamic control outcomes for this compound annulations?

- Isotopic Labeling : Synthesize ¹³C-enriched analogs to trace reaction pathways via HSQC/HMBC.

- Computational Modeling : Perform DFT calculations (M06-2X/cc-pVTZ) to compare transition-state energies.

- Variable-Temperature NMR : Identify reversible intermediates (e.g., zwitterions) at –40°C to 25°C .

Q. How can zwitterionic intermediates in phosphine-catalyzed reactions be experimentally trapped and characterized?

- Trapping Agents : Add methyl acrylate to stabilize phosphonium adducts for ³¹P NMR analysis (δ 15–20 ppm).

- Kinetic Profiling : Use stopped-flow UV-Vis to monitor intermediate formation rates (λ = 250–300 nm).

- X-ray Crystallography : Co-crystallize intermediates with bulky counterions (e.g., BArF⁻) for structural elucidation .

Q. What analytical approaches distinguish competing reaction mechanisms (e.g., concerted vs. stepwise) in this compound cycloadditions?

- Hammett Studies : Correlate substituent effects (σ⁺ values) with reaction rates to assess charge development.

- Kinetic Isotope Effects (KIE) : Compare kH/kD for C-H bonds at critical positions (e.g., C1 vs. C4).

- Cross-Over Experiments : Mix isotopically distinct substrates to detect intermolecular pathways .

Methodological Notes

- Contradiction Analysis : Conflicting regioselectivity data often arise from solvent polarity (e.g., DMF vs. toluene) or catalyst loading. Systematically vary these parameters and validate with DFT .

- Data Reproducibility : Ensure anhydrous conditions and degassed solvents to minimize side reactions (e.g., hydrolysis or radical pathways) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.